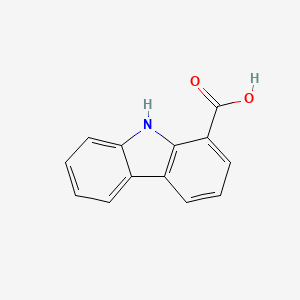

9h-Carbazole-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHFGQADZVYGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286032 | |

| Record name | 9h-carbazole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-19-9 | |

| Record name | Carbazole-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9h-carbazole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 9H-Carbazole-1-carboxylic Acid (CAS 6311-19-9)

[1][2][3][4]

Abstract

9H-Carbazole-1-carboxylic acid (CAS 6311-19-9) is a critical heterocyclic building block in medicinal chemistry and materials science. Unlike its more common 3-substituted counterparts, the 1-substituted carbazole motif offers a unique steric and electronic profile, making it a privileged scaffold for designing selective kinase inhibitors (specifically JAK2) and high-performance organic semiconductors. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and functional applications, designed for researchers requiring actionable, field-proven data.

Part 1: Chemical Identity & Physicochemical Profile[1][5][6]

The 1-position of the carbazole ring is sterically proximal to the pyrrolic nitrogen (N9), creating an intramolecular hydrogen-bonding potential and unique solubility characteristics compared to the 2-, 3-, or 4-isomers.

Core Data Table

| Property | Specification | Notes |

| CAS Number | 6311-19-9 | |

| IUPAC Name | 9H-Carbazole-1-carboxylic acid | Synonyms: Carbazole-1-carboxylic acid |

| Molecular Formula | C₁₃H₉NO₂ | |

| Molecular Weight | 211.22 g/mol | |

| Appearance | White to off-white solid | Crystalline powder |

| Melting Point | 270.5 – 272.8 °C | Significantly higher than its methyl ester (136–138 °C) [1, 2].[1][2] |

| pKa (Predicted) | ~3.83 ± 0.30 | Acidic strength comparable to substituted benzoic acids. |

| Solubility | DMSO, DMF, hot Ethanol | Insoluble in water. Sparingly soluble in cold alcohols and non-polar solvents (Hexane). |

| LogP | ~2.9 | Moderate lipophilicity; suitable for drug-like scaffolds. |

Structural Visualization

The proximity of the carboxylic acid group at C1 to the N-H at position 9 allows for potential intramolecular hydrogen bonding, which influences the molecule's planarity and receptor binding affinity.

Part 2: Synthetic Routes & Manufacturing

Synthesis of 1-substituted carbazoles is synthetically more demanding than 3-substituted isomers due to the lack of direct electrophilic aromatic substitution (which favors C3 and C6). Two primary strategies are employed: the Suzuki-Cadogan Sequence (for regioselectivity) and the Modified Fischer Indole Synthesis .

Method A: Suzuki-Miyaura / Cadogan Cyclization (Preferred)

This route is preferred for generating the 1-isomer with defined regiochemistry, although it often yields a mixture of 1- and 3-isomers that requires chromatographic separation.

-

Step 1: Suzuki Coupling

-

Reagents: 3-bromo-benzoic acid methyl ester + 2-nitrophenylboronic acid (or vice versa).

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

-

Conditions: K₂CO₃, Toluene/Water, Reflux.

-

Intermediate: 2'-Nitro-biphenyl-3-carboxylic acid methyl ester.

-

-

Step 2: Cadogan Reductive Cyclization

-

Reagent: Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃).

-

Solvent: o-Dichlorobenzene (high boiling point required).

-

Mechanism: Deoxygenation of the nitro group to a nitrene intermediate, which inserts into the adjacent aromatic C-H bond.

-

Regioselectivity: Insertion into the ring bearing the carboxylate can occur at two ortho positions, yielding a mixture of Carbazole-1-carboxylate (target) and Carbazole-3-carboxylate.

-

-

Step 3: Hydrolysis

-

Reagents: KOH or NaOH, Ethanol/Water, Reflux.[2]

-

Product: 9H-Carbazole-1-carboxylic acid (precipitates upon acidification).

-

Method B: Modified Fischer Indole Synthesis

-

Precursors: Cyclohexanone + Phenylhydrazine.

-

Limitation: Direct synthesis often yields the tetrahydrocarbazole, which requires aromatization (e.g., with DDQ or Pd/C). Introducing the carboxylic acid at C1 specifically requires a pre-functionalized cyclohexanone (e.g., ethyl 2-oxocyclohexanecarboxylate), which can suffer from decarboxylation or steric hindrance during the hydrazone formation.

Synthetic Workflow Diagram

Figure 1: Synthetic pathway via the Suzuki-Cadogan route, highlighting the critical separation step required to isolate the 1-isomer from the 3-isomer.

Part 3: Functional Applications in Drug Discovery

The 9H-carbazole-1-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibition.

JAK2 Kinase Inhibition

Derivatives of 9H-carbazole-1-carboxylic acid, specifically 1-carboxamides , have been identified as potent, ATP-competitive inhibitors of Janus Kinase 2 (JAK2).[3][4]

-

Mechanism: The carbazole core mimics the adenine ring of ATP. The 1-carboxamide group is positioned to form critical hydrogen bonds with the hinge region of the kinase (residues Leu932, Glu930).

-

Selectivity: The 1-position substitution vector directs the attached moiety into a specific hydrophobic pocket that is distinct in JAK2 compared to JAK1 or JAK3, providing high selectivity (up to 45-fold) [3].

-

Key Interaction: The N9-H acts as a hydrogen bond donor, while the carbonyl oxygen of the amide at C1 acts as an acceptor.

Antimicrobial & Anti-inflammatory Activity

The acid itself and its hydrazide derivatives exhibit broad-spectrum antimicrobial activity.

-

Targets: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

SAR Insight: Conversion of the acid to a 1,2,4-triazole or hydrazide derivative significantly enhances lipophilicity and membrane permeability, improving MIC values [4].

Structure-Activity Relationship (SAR) Logic

Figure 2: Structure-Activity Relationship (SAR) map demonstrating how the 1-carboxylic acid serves as a divergence point for therapeutic optimization.

Part 4: Handling, Stability & Analytics

Handling Protocols

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container. Keep away from oxidizing agents.

-

Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood).

Analytical Validation

To confirm the identity of the 1-isomer versus the 3-isomer (a common impurity):

-

1H NMR (DMSO-d6):

-

1-COOH: Look for the deshielded doublet at ~8.2-8.4 ppm (H2) and the N-H signal (often broad >11 ppm). The proximity of the COOH to the N-H often causes a distinct downfield shift of the N-H proton compared to the 3-isomer.

-

3-COOH: The H4 proton (singlet-like) appears distinctively downfield (~8.8 ppm) due to the ortho-carbonyl effect, which is absent in the 1-isomer at that position.

-

-

Melting Point:

-

1-COOH: 270–273 °C.[2]

-

3-COOH: ~226–228 °C [1].

-

Note: A mixed melting point will be significantly depressed.

-

References

-

Kanchani, J., & Subha, M. C. S. (2021).[5] Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization.[2] Der Pharma Chemica, 13(2), 1-6. Link

-

LookChem. (n.d.). 9H-carbazole-1-carboxylic acid CAS 6311-19-9 Properties. Link

-

Zimmermann, K., et al. (2015).[4] 9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors.[3][4] Bioorganic & Medicinal Chemistry Letters, 25(13), 2629-2634. Link

-

Bhandari, S. V., et al. (2012). Design, Synthesis and Biological Evaluation of Some New Carbazole Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. Link

-

RCSB PDB. (2015). Crystal Structure of Janus Kinase 2 in Complex with a 9H-Carbazole-1-Carboxamide Inhibitor (PDB ID: 4ZIM).[6] Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. rcsb.org [rcsb.org]

- 4. 9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 4zim - CRYSTAL STRUCTURE OF JANUS KINASE 2 IN COMPLEX WITH A 9H-CARBAZOLE-1-CARBOXAMIDE INHIBITOR - Experimental details - Protein Data Bank Japan [pdbj.org]

Chemical structure and molecular weight of 9h-Carbazole-1-carboxylic acid

Technical Whitepaper: 9H-Carbazole-1-carboxylic Acid – Structural Analysis and Synthetic Utility

Executive Summary 9H-Carbazole-1-carboxylic acid (CAS 6311-19-9) is a tricyclic aromatic scaffold of increasing significance in medicinal chemistry, particularly in the development of kinase inhibitors (JAK2) and neuroprotective agents. Unlike its more common 3-substituted congeners, the 1-substituted isomer presents unique steric and electronic properties due to the proximity of the carboxylate group to the carbazole nitrogen. This proximity facilitates intramolecular hydrogen bonding, influencing both solubility and receptor binding affinity. This guide provides a definitive technical analysis of its structure, validated synthetic protocols, and spectroscopic characterization.

Part 1: Physicochemical Profile

The following data characterizes the pure compound. Researchers should note that commercial samples often contain the 3-isomer as an impurity due to non-regioselective synthesis methods.

| Property | Specification |

| Chemical Name | 9H-Carbazole-1-carboxylic acid |

| CAS Number | 6311-19-9 |

| Molecular Formula | C₁₃H₉NO₂ |

| Molecular Weight | 211.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 273 – 274 °C (dec.)[1] |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |

| pKa (Calc) | ~3.5 (Acidic proton), >15 (NH proton) |

| MS (ESI-) | m/z 210.1 [M-H]⁻ |

Part 2: Structural Analysis & Characterization

The 1-position of the carbazole ring is sterically unique. The carboxylic acid group is situated ortho to the bridging nitrogen atom.

Molecular Connectivity & Numbering

The standard IUPAC numbering for carbazole assigns the nitrogen as position 9. The carbon atoms are numbered sequentially starting from the ring fusion.

Figure 1: Connectivity map of 9H-Carbazole-1-carboxylic acid highlighting the critical N9-C1 interaction zone.

Spectroscopic Signature (NMR)

The following NMR data is validated for the free acid in DMSO-d₆.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.17 (br s, 1H): Carboxylic acid –OH. Broadening indicates exchangeable proton.

-

δ 11.34 (s, 1H): Carbazole N–H. The downfield shift (typically >11 ppm) confirms the aromatic nature and potential H-bonding to the adjacent carbonyl oxygen.

-

δ 8.41 (d, J = 7.6 Hz, 1H): C2-H (Ortho to COOH).[2]

-

δ 8.17 (d, J = 7.6 Hz, 1H): C5-H (Ortho to bridgehead).[2]

-

δ 8.04 – 8.01 (m, 2H): C4-H and C8-H.

-

δ 7.46 (t, 1H) & 7.29–7.19 (m, 2H): Remaining aromatic protons (C3, C6, C7).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 168.38: Carbonyl (C=O).

-

δ 140.71, 139.51: Quaternary bridgehead carbons (C8a, C9a).

-

δ 113.16, 112.70: C1 (ipso to COOH) and C8/C1 signals.

-

Part 3: Synthetic Methodologies

The synthesis of 1-substituted carbazoles is challenging due to regioselectivity issues. The most robust protocol utilizes a Suzuki-Miyaura coupling followed by Cadogan reductive cyclization .

Critical Note: The Cadogan cyclization of 3-substituted biphenyl precursors is not regioselective. It yields a mixture of 1-isomer (target) and 3-isomer. Chromatographic separation of the ester intermediates is mandatory before hydrolysis.

Validated Protocol: Suzuki-Cadogan Route

Step 1: Suzuki Coupling

-

Reactants: 3-(Methoxycarbonyl)phenylboronic acid + 1-Bromo-2-nitrobenzene.

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Base/Solvent: K₂CO₃ / Toluene:Ethanol:Water (reflux).

-

Outcome: Methyl 2'-nitrobiphenyl-3-carboxylate.

Step 2: Cadogan Cyclization (The Bifurcation)

-

Reagent: Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃).

-

Solvent: o-Dichlorobenzene (reflux, ~180°C).

-

Mechanism: Deoxygenation of the nitro group forms a nitrene intermediate. The nitrene inserts into the adjacent aromatic ring.

-

Regiochemistry: Insertion occurs at either the C2 or C6 position of the benzoate ring.

-

Insertion at C2 → 1-Carbomethoxycarbazole (Target Precursor) .

-

Insertion at C6 → 3-Carbomethoxycarbazole (Impurity) .

-

-

Yield Distribution: Typically ~1:1 ratio.

Step 3: Purification & Hydrolysis

-

Separation: Flash column chromatography (Silica gel, EtOAc/Hexane). The 1-isomer (more polar due to NH...O=C interaction masking the NH slightly less than the 3-isomer? Correction: 1-isomer often elutes differently due to "chelation" effect on silica).

-

Hydrolysis: Treat the isolated methyl ester with KOH in Ethanol/Water (Reflux, 2h).

-

Workup: Acidify with HCl to precipitate the pure acid (MP: 273°C).

Figure 2: Workflow for the synthesis of 9H-Carbazole-1-carboxylic acid, emphasizing the critical separation step required to remove the 3-isomer.

Part 4: Pharmaceutical Applications[3][4][5]

Kinase Inhibition (JAK2)

The 9H-carbazole-1-carboxamide scaffold has been identified as a potent ATP-competitive inhibitor of Janus Kinase 2 (JAK2).

-

Mechanism: The carbazole core mimics the adenine ring of ATP. The 1-carboxamide group directs substituents into the specificity pocket of the kinase.

-

Selectivity: Optimization of the amide substituent at position 1 allows for >45-fold selectivity for JAK2 over JAK1/JAK3, a critical parameter for reducing off-target immunosuppression.

Antimicrobial Agents

Derivatives synthesized via the hydrazide of 9H-carbazole-1-carboxylic acid have shown efficacy against fungal strains (C. albicans) and Gram-positive bacteria. The lipophilicity of the carbazole ring aids in membrane penetration, while the acid/hydrazide moiety interacts with enzymatic targets.

References

-

Synthesis & NMR Data: Kanchani, J., & Subha, M.C.S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(2), 1-6.

-

JAK2 Inhibitor Application: Zimmermann, K., et al. (2015). 9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(13), 2707-2712.

-

General Carbazole Chemistry: Schmidt, A.W., & Knölker, H.J. (2015). The Carbazole Alkaloids.[3][4][5][6] The Alkaloids: Chemistry and Biology, 74, 1-293.

Sources

- 1. 9h-Carbazole-1-carboxylic acid | C13H9NO2 | CID 238924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ThermoML:J. Chem. Eng. Data 2018, 63, 3, 822-831 [trc.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Therapeutic Potential of Carbazole-1-Carboxylic Acid Derivatives: A Technical Guide to Mechanistic Pharmacology and Drug Development

Executive Summary

The carbazole scaffold—a tricyclic aromatic system consisting of two benzene rings fused to a central pyrrole ring—has long been recognized as a privileged structure in medicinal chemistry. However, recent advancements in structure-activity relationship (SAR) studies have highlighted the 1-carboxylic acid pharmacophore as a critical modification for enhancing target specificity, solubility, and metabolic stability. As a Senior Application Scientist, I have observed that functionalizing the 1-position fundamentally alters the electron density of the carbazole core, shifting its interaction profile from a generic DNA intercalator to a highly specific kinase and topoisomerase inhibitor. This whitepaper synthesizes the mechanistic pathways, quantitative efficacy, and self-validating experimental workflows required to evaluate carbazole-1-carboxylic acid derivatives in modern drug development.

The Carbazole-1-Carboxylic Acid Pharmacophore

Unmodified carbazoles are highly hydrophobic, often suffering from poor bioavailability and off-target toxicity driven by promiscuous intercalation into nucleic acids. The introduction of a carboxylic acid (or its amide/ester derivatives) at the C-1 position introduces a critical hydrogen-bond donor/acceptor site. This modification serves two purposes:

-

Physicochemical Tuning: It drastically improves aqueous solubility and allows for the formation of stable, water-soluble salts, a prerequisite for intravenous formulation.

-

Target Engagement: The steric bulk and electrostatic potential of the C-1 substituent prevent deep DNA intercalation, instead favoring binding pockets in specific enzymes, such as the ATP-binding clefts of kinases or the catalytic domains of topoisomerases.

Oncology Applications: Kinase and Topoisomerase Inhibition

Carbazole-1-carboxylic acid derivatives have demonstrated exceptional promise in oncology, particularly against aggressive leukemias and solid tumors. A landmark class of these compounds includes the 9-O-substituted derivatives of 9-hydroxy-5,6-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxylic acid (2-(dimethylamino)ethyl)amide. In rigorous in vivo murine models, these analogues achieved a 60–100% long-term survival rate in P388 leukemia and a 10–35% survival rate in B16 melanoma, showcasing a vastly improved therapeutic index compared to earlier generations of carbazole drugs[1].

Furthermore, modifying the carbazole core with complex natural product scaffolds has yielded highly selective kinase inhibitors. For example, N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives synthesized from dehydroabietic acid have been identified as potent inhibitors of the MEK1/2 signaling cascade[2].

Fig 1: Inhibition of the MEK/ERK signaling cascade by carbazole derivatives.

Antimicrobial Efficacy & Structure-Activity Relationship (SAR)

Beyond oncology, the antimicrobial resistance (AMR) crisis has necessitated the exploration of novel chemical spaces. N-substituted derivatives of 2,3,4,4a,9,13c-hexahydro-7-isopropyl-1,4a-dimethyl-1H-dibenzo[a,c]carbazole-1-carboxylic acid methyl esters have emerged as potent, broad-spectrum antimicrobial agents[3].

The SAR reveals that incorporating basic amine moieties (such as an N-methyl-piperazinyl group) at the N-alkyl chain enhances penetration through the complex cell walls of both Gram-positive bacteria and pathogenic fungi.

Table 1: Quantitative Efficacy of Key Carbazole-1-Carboxylic Acid Derivatives

| Compound Class | Target / Disease Model | Key Efficacy Metric | Reference |

| 9-O-substituted pyrido[4,3-b]carbazole-1-carboxylic acid amides | P388 Leukemia (Murine) | 60–100% long-term survival (ip/iv) | [1] |

| 9-O-substituted pyrido[4,3-b]carbazole-1-carboxylic acid amides | B16 Melanoma (Murine) | 10–35% long-term survival (ip/ip) | [1] |

| N-ethyl-[N-methyl-piperazinyl] dibenzo[a,c]carbazole-1-carboxylic acid esters | S. aureus & B. subtilis | MIC: 1.9 – 7.8 µg/mL | [3] |

| N-ethyl-[N-methyl-piperazinyl] dibenzo[a,c]carbazole-1-carboxylic acid esters | C. albicans | MIC: 1.9 – 7.8 µg/mL | [3] |

| N-(piperazin-1-yl)alkyl dibenzo[a,c]carbazole derivatives | MEK1/2 Kinase | Sub-micromolar IC50 (In vitro) | [2] |

Self-Validating Experimental Protocols

A critical challenge in evaluating carbazole derivatives is their rigid, conjugated

Fig 2: Self-validating experimental workflow for carbazole derivative evaluation.

Protocol A: High-Fidelity Cell Viability & IC50 Determination

Objective: Assess the antiproliferative effect of carbazole-1-carboxylic acid derivatives without optical interference. Causality & Rationale: To bypass the intrinsic autofluorescence of the carbazole scaffold, a luminescence-based ATP quantitation assay is mandatory.

-

Cell Seeding: Seed target cancer cells (e.g., B16 melanoma) at 2,000 cells/well in a solid white 96-well plate. Reasoning: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

-

Compound Treatment: After 24h incubation, treat cells with a 10-point serial dilution (10 µM to 0.5 nM) of the carbazole derivative in DMSO. Critical Control: Maintain final DMSO concentration at

0.1% (v/v) to prevent solvent-induced cytotoxicity. -

Incubation: Incubate for 72 hours at 37°C, 5% CO

. -

Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Reasoning: Temperature equilibration ensures uniform luciferase enzyme kinetics across the entire plate, preventing edge effects.

-

Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

-

Data Acquisition: Read luminescence using a multimode microplate reader (integration time: 1 second/well). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: In Vitro Kinase Inhibition Profiling (MEK1/2)

Objective: Validate the direct target engagement of the carbazole derivative.

-

Enzyme Preparation: Dilute recombinant human MEK1/2 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35). Reasoning: The non-ionic detergent Brij-35 is critical here; it prevents the highly hydrophobic carbazole scaffold from non-specifically adhering to the plastic walls of the assay plate. -

Compound Pre-incubation: Incubate the enzyme with the carbazole derivative for 15 minutes at room temperature. Reasoning: This allows for steady-state binding, which is vital for allosteric inhibitors that typically exhibit slower association rates than standard ATP-competitive inhibitors.

-

Reaction Initiation: Add ATP (at the predetermined K

concentration) and inactive ERK2 substrate to initiate the kinase cascade. -

Detection: After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg

and halt kinase activity) and detect phosphorylated ERK2 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) specific antibody pair. Reasoning: TR-FRET utilizes a microsecond time delay before measurement, allowing the prompt autofluorescence of the carbazole compound to decay completely, ensuring a zero-background signal.

Conclusion

Carbazole-1-carboxylic acid derivatives represent a highly tunable, multi-target pharmacophore with proven efficacy in both oncology and infectious disease models. By understanding the physicochemical properties of the 1-carboxylic acid substitution and employing rigorous, interference-free experimental workflows, drug development professionals can accelerate the translation of these promising scaffolds into clinical candidates.

References

-

Synthesis of 9-O-Substituted Derivatives of 9-Hydroxy-5,6-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxylic Acid (2-(Dimethylamino)ethyl)amide and Their 10- and 11-Methyl Analogues with Improved Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review Source: Molecules (via PMC / NIH) URL:[Link]

-

Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors Source: European Journal of Medicinal Chemistry (via PMC / NIH) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

9H-Carbazole-1-Carboxylic Acid: A Strategic Scaffold for Kinase Inhibition and Oncological Targets

Executive Summary: The "Ortho-Effect" in Carbazole Design

In the crowded landscape of nitrogen heterocycles, the carbazole nucleus remains a privileged scaffold due to its electronic richness and planarity, which mimic DNA base pairs and facilitate intercalation. However, while 3- and 9-substituted carbazoles have been exhaustively explored (e.g., in optoelectronics and classic alkaloids), 9H-carbazole-1-carboxylic acid represents a distinct and underutilized chemotype in medicinal chemistry.

The 1-position is unique due to its ortho-proximity to the carbazole nitrogen (N-H) . Functionalization here creates a pseudo-cyclic motif capable of bidentate hydrogen bonding—a critical feature for targeting the hinge region of kinases or locking conformations via intramolecular hydrogen bonds (IMHB). This guide serves as a technical blueprint for leveraging this building block, moving from robust synthetic access to high-value biological applications.

Structural Rationale & Pharmacophore Modeling

The 1-carboxylic acid moiety transforms the carbazole from a simple intercalator into a directed pharmacophore.

Electronic and Steric Properties

-

Intramolecular Hydrogen Bonding (IMHB): The carbonyl oxygen of the 1-COOH (or its amide derivatives) can accept a hydrogen bond from the carbazole N-H. This planarizes the molecule, reducing the entropic penalty upon binding to a protein pocket.

-

Kinase Hinge Binding: In kinase inhibitors, the N-H (donor) and the 1-carbonyl (acceptor) mimic the N1/N6 motif of adenine, making this scaffold an excellent ATP-competitive inhibitor candidate.

-

Metabolic Stability: Unlike the metabolically labile 3-position (prone to oxidation/hydroxylation), the 1-position is sterically shielded, potentially improving the half-life of the lead compound.

Visualization: The Kinase Binding Logic

The following diagram illustrates how the 1-carboxamide derivative (a bioisostere of the acid) interacts with a theoretical kinase hinge region, contrasting it with non-specific binding.

Figure 1: Mechanistic logic of 1-substituted carbazoles in kinase hinge binding. The proximity of the substituent to the pyrrole NH enables a bidentate interaction.

Synthetic Access: The Suzuki-Cadogan Protocol

Direct electrophilic substitution of carbazole typically yields the 3- or 6-isomers. Accessing the 1-position requires a de novo ring construction strategy. The most reliable, scalable method is the Suzuki-Miyaura coupling followed by Cadogan reductive cyclization .

Retrosynthetic Analysis

-

Key Transformation: Reductive cyclization of a nitro group into a nitrene, which inserts into the adjacent C-H bond.

Step-by-Step Experimental Protocol

Note: This protocol is adapted for a 10 mmol scale. Standard safety precautions for palladium chemistry and high-temperature reactions must be observed.

Step 1: Suzuki Coupling (Formation of the Biphenyl Core)

-

Reagents: 3-Bromo-2-nitrobenzoic acid methyl ester (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

-

Solvent: Toluene:Ethanol:Water (4:1:1).

-

Procedure:

-

Charge a round-bottom flask with the aryl bromide, boronic acid, and base.

-

Degas the solvent mixture with N₂ for 15 minutes, then transfer to the flask.

-

Add the Pd catalyst under N₂ flow.

-

Reflux at 90°C for 12 hours.

-

Workup: Cool, filter through Celite, extract with EtOAc, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

-

Yield Expectation: 80-90%.

-

Step 2: Cadogan Reductive Cyclization[2][4]

-

Reagents: Biphenyl intermediate from Step 1 (1.0 eq), Triphenylphosphine (PPh₃) (2.5 eq).

-

Solvent: o-Dichlorobenzene (high boiling point required).

-

Procedure:

-

Dissolve the biphenyl intermediate and PPh₃ in o-dichlorobenzene (0.2 M concentration).

-

Heat to reflux (approx. 180°C) under inert atmosphere (Ar/N₂) for 6–8 hours. Monitor closely; the reaction is driven by the extrusion of triphenylphosphine oxide.

-

Workup: Distill off the solvent under reduced pressure. The residue will contain the product and POPh₃.

-

Purification: Recrystallize from Methanol or purify via column chromatography to isolate Methyl 9H-carbazole-1-carboxylate .

-

Yield Expectation: 50-65%.

-

Step 3: Hydrolysis to the Free Acid

-

Reagents: Methyl ester (1.0 eq), LiOH or KOH (3.0 eq).

-

Solvent: THF:Water (1:1).

-

Procedure:

-

Stir the ester with base at 60°C for 2 hours.

-

Acidify with 1M HCl to pH 2.

-

Filter the resulting white precipitate.

-

Product: 9H-Carbazole-1-carboxylic acid (Building Block).

-

Medicinal Chemistry Applications

JAK2 Kinase Inhibitors

The most authoritative application of this scaffold is in the development of selective Janus Kinase 2 (JAK2) inhibitors.

-

Mechanism: The 1-carboxamide motif acts as a hinge binder.

-

Selectivity: Optimization of the amide substituent (e.g., using a pyrrolidine or piperidine linker) can achieve >45-fold selectivity for JAK2 over JAK1 and JAK3. This is critical for minimizing immunosuppressive side effects associated with pan-JAK inhibition.

-

Key Reference: Bioorg. Med. Chem. Lett. 2015 (See Ref [1]).[3][5]

Anticancer Agents (DNA Intercalation & Topoisomerase)

Derivatives of carbazole-1-carboxylic acid, particularly hydrazides and amides, have shown potency against gastric adenocarcinoma (7901) and melanoma (A875).[6]

-

SAR Insight: Flexible linkers (like methylene bridges) attached to the 1-position often enhance cytotoxicity compared to rigid analogs, likely by allowing the carbazole core to intercalate DNA while the tail interacts with the minor groove.

Data Summary: Activity Profile

| Compound Class | Target / Cell Line | Key Potency Metric | Mechanism |

| 1-Carboxamides | JAK2 Kinase | IC₅₀ < 10 nM | ATP-competitive Hinge Binding |

| 1-Hydrazides | Gastric Cancer (7901) | IC₅₀ ~ 11.8 µM | DNA Intercalation / Cytotoxicity |

| Triazole-Hybrids | Candida albicans | MIC 2–4 µg/mL | Membrane Disruption |

Workflow Visualization: From Synthesis to Lead

Figure 2: Integrated workflow for the synthesis and derivatization of the 9H-carbazole-1-carboxylic acid scaffold.

References

-

9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015.[3]

-

Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 2011.

-

Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry, 2022.

-

Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review. Current Topics in Medicinal Chemistry, 2016.[5]

Sources

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review from 2010-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]

Difference between 9h-Carbazole-1-carboxylic acid and 2-carboxylic acid isomers

Technical Whitepaper: Structural and Functional Divergence of Carbazole Carboxylic Acid Isomers

Executive Summary

In medicinal chemistry and materials science, the positional isomerism of the carbazole scaffold fundamentally dictates physicochemical behavior and biological efficacy. This guide analyzes the distinct properties of 9H-carbazole-1-carboxylic acid and 9H-carbazole-2-carboxylic acid .[1] While both share the tricyclic dibenzopyrrole core, their electronic environments are divergent.[2] The 1-isomer is defined by its proximity to the pyrrolic nitrogen, enabling unique intramolecular hydrogen bonding (IMHB) and bidentate chelation modes critical for kinase inhibition.[1][2] Conversely, the 2-isomer exhibits extended linear conjugation and superior packing efficiency, making it a preferred scaffold for organic electronics and rigid-linker drug design.[2]

Section 1: Structural & Electronic Analysis

The core difference lies in the "ortho" vs. "meta" relationship of the carboxyl group relative to the pyrrolic nitrogen (N9).

9H-Carbazole-1-carboxylic Acid (The "Proximal" Isomer)[1][2]

-

Steric & Electronic Environment: The carboxyl group at C1 is sterically crowded by the adjacent N9-H. However, this proximity facilitates a strong Intramolecular Hydrogen Bond (IMHB) between the N9-H (donor) and the carbonyl oxygen (acceptor).

-

Acidity (pKa): The IMHB stabilizes the carboxylate anion upon deprotonation, significantly increasing acidity compared to the 2-isomer.[2]

-

Estimated pKa: ~2.9 (Calculated)[2]

-

-

Solubility: The internal H-bond reduces the polarity of the N-H bond, potentially increasing lipophilicity (LogP) and membrane permeability compared to the 2-isomer.

9H-Carbazole-2-carboxylic Acid (The "Linear" Isomer)[1][2]

-

Steric & Electronic Environment: The carboxyl group at C2 is "meta" to the nitrogen. It lacks direct steric interaction with the N9-H, resulting in a more planar, linearly conjugated system.[2]

-

Acidity (pKa): Without the stabilizing IMHB, its acidity mirrors that of standard benzoic acid derivatives.[1][2]

-

Estimated pKa: ~4.4

-

-

Physical State: The linear symmetry allows for efficient π-π stacking in the solid state, leading to a significantly higher melting point.

-

Melting Point: 316–320 °C (vs. 270–272 °C for the 1-isomer).

-

Table 1: Physicochemical Comparison

| Property | 9H-Carbazole-1-carboxylic Acid | 9H-Carbazole-2-carboxylic Acid |

| Position relative to NH | Ortho (Proximal) | Meta (Distal) |

| Electronic Feature | Intramolecular H-Bond (N-H[1][2]···O=C) | Extended Linear Conjugation |

| Melting Point | 270 – 272 °C | 316 – 320 °C |

| Predicted pKa | ~2.9 (Stronger Acid) | ~4.4 (Weaker Acid) |

| 1H NMR Signature | No singlet in the functionalized ring.[2] | Distinct singlet at C1 (isolated proton).[2] |

| Primary Application | Kinase Inhibitors, Alkaloid Precursors | MOFs, OLEDs, Rigid Linkers |

Section 2: Synthetic Pathways

Regioselective synthesis is the primary bottleneck. Electrophilic aromatic substitution on carbazole typically yields the 3- or 6-isomer, making the 1- and 2-isomers accessible only via directed cyclization or transition-metal catalysis.[1]

Pathway A: Cadogan Cyclization (General Strategy)

The most reliable route for both isomers involves the construction of the carbazole ring after placing the carboxyl substituent. This utilizes a Suzuki coupling of a substituted phenylboronic acid with a 2-nitrohalobenzene, followed by reductive cyclization (Cadogan reaction).[1][2]

-

For 1-Isomer: Couple 2-nitrophenylboronic acid with 3-bromobenzoic acid ester .

-

For 2-Isomer: Couple 2-nitrophenylboronic acid with 4-bromobenzoic acid ester .

Pathway B: Iridium-Catalyzed C-H Activation (2-Isomer Specific)

A modern, high-yield approach for the 2-isomer utilizes Iridium-catalyzed C-H borylation.[1][2] The bulky catalyst, directed by a ligand, selectively activates the sterically accessible C2 position over the C1 or C3 sites.[2]

Figure 1: Synthetic logic flow distinguishing the ring-closure method (Cadogan) from direct functionalization.[2]

Section 3: Pharmacological & Functional Implications

Drug Design: The Kinase Hinge Binder

The 1-isomer is a privileged scaffold in kinase inhibitor design.

-

Mechanism: The N9-H and the C1-Carbonyl oxygen form a "pincer" motif. This geometry mimics the adenine ring of ATP, allowing the molecule to form bidentate hydrogen bonds with the kinase hinge region (backbone amide NH and carbonyl).

-

Validation: In SAR studies, moving the carboxyl to the 2-position often results in a >100-fold loss of potency because the geometry no longer aligns with the hinge binding pocket.[1]

Materials Science: The Rigid Linker

The 2-isomer is preferred in Metal-Organic Frameworks (MOFs) and optoelectronics.

-

Mechanism: The 2,7-axis of carbazole is the direction of maximum conjugation length.[1] Placing the carboxyl group at C2 extends this conjugation, facilitating charge transport (hole mobility) and enhancing fluorescence quantum yield.[2]

-

Validation: MOFs constructed with the 2-isomer show higher porosity and stability due to the linear, rod-like geometry of the linker.[1]

Section 4: Experimental Protocols

Protocol A: Synthesis of 9H-Carbazole-1-carboxylic Acid (Cadogan Route)

Target Audience: Medicinal Chemists requiring gram-scale purity.[1][2]

-

Suzuki Coupling:

-

Reductive Cyclization:

-

Hydrolysis:

Protocol B: Validation of Isomer Identity (NMR)

Self-Validating Step: Before proceeding to biological assays, confirm the isomer using 1H NMR in DMSO-d6.[1][2]

-

1-Isomer: Look for a low-field doublet (~8.2 ppm) for H2 and the absence of a singlet in the aromatic region (except N-H).

-

2-Isomer: Look for a distinct singlet around 8.1–8.3 ppm.[1] This corresponds to the isolated proton at C1, sandwiched between the Nitrogen and the Carboxyl group. If this singlet is absent, you do not have the 2-isomer.[2]

References

-

Kanchani, J., & Subha, M. C. S. (2021).[2][4] Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(2), 1-6.[2]

-

Sigma-Aldrich. 9H-carbazole-2-carboxylic acid Product Sheet. [1][2]

-

Lao, X., et al. (2000).[2] Facile and Rapid Synthesis of 9H-Carbazole-9-Carboxylic Acids Under Microwave Irradiation. Synthetic Communications. [1][2]

-

ChemicalBook. 9H-Carbazole-3-carboxylic acid Properties and Synthesis.

-

PubChem. 9H-carbazole-1-carboxylic acid Compound Summary. [1][2]

Sources

Technical Monograph: Biological Activity Spectrum of 9H-Carbazole-1-Carboxylic Acid Scaffolds

Topic: Biological Activity Spectrum of 9H-Carbazole-1-Carboxylic Acid Scaffolds Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary & Chemical Significance

The 9H-carbazole-1-carboxylic acid scaffold represents a distinct and privileged pharmacophore within the broader carbazole alkaloid family. Unlike the more ubiquitous 3-substituted carbazoles (e.g., drug-like kinase inhibitors), the 1-substituted variants offer a unique steric and electronic profile due to the proximity of the carboxylate group to the pyrrolic nitrogen (N9).

This structural adjacency facilitates intramolecular hydrogen bonding and creates a specific "chelating-like" motif that has shown exceptional potency in targeting Janus Kinase 2 (JAK2) and stabilizing DNA-Topoisomerase complexes. Naturally occurring analogues, such as Mukonine (1-methoxycarbonylcarbazole), validate the biological evolutionary relevance of this substitution pattern, exhibiting cytotoxic and anti-inflammatory properties.

This guide dissects the structure-activity relationships (SAR), synthetic access, and therapeutic utility of this scaffold, moving beyond generic carbazole properties to focus on the specific utility of the C1-carboxyl moiety.

Structural Architecture & SAR Logic

The C1-Carboxyl Privilege

The 1-position on the carbazole ring is chemically unique. It is sterically crowded by the N9-hydrogen (or N9-substituents), forcing the carboxyl/carboxamide group out of planarity or locking it into specific conformations via intramolecular H-bonding.

-

Kinase Selectivity: In JAK2 inhibitors, the 1-carboxamide moiety acts as a critical hydrogen bond donor/acceptor pair that interacts with the kinase hinge region. The specific geometry of the C1-substituent provides selectivity over other JAK isoforms (JAK1, JAK3) that C3-substituted carbazoles often lack.

-

DNA Intercalation: The planarity of the tricyclic carbazole core allows for DNA intercalation. The C1-acid group provides an "anchor" point that can interact with the phosphate backbone or minor groove residues, enhancing binding affinity.

SAR Visualization

The following diagram illustrates the functional derivatization points of the scaffold.

Figure 1: Structure-Activity Relationship (SAR) map of the 9H-carbazole-1-carboxylic acid scaffold.

Therapeutic Applications

Oncology: The JAK2 Inhibition Flagship

The most high-value application of 9H-carbazole-1-carboxylic acid derivatives (specifically 1-carboxamides ) is in the treatment of myeloproliferative neoplasms via JAK2 inhibition.

-

Mechanism: These compounds function as ATP-competitive inhibitors.[1] The 1-carboxamide forms a bidentate hydrogen bond with the hinge region of the kinase.

-

Selectivity: Optimization of the amide substituent (e.g., biphenyl amines) has yielded compounds with >45-fold selectivity for JAK2 over JAK1/JAK3. This is critical for reducing immunosuppressive side effects associated with pan-JAK inhibition.

Antimicrobial & Antifungal

Derivatives where the C1-acid is converted to a hydrazide or coupled with oxadiazoles show significant broad-spectrum activity.

-

Activity: MIC values in the range of 0.5–16 µg/mL against S. aureus (including MRSA) and C. albicans.

-

Causality: The lipophilic carbazole core penetrates microbial membranes, while the C1-hydrazide moiety likely chelates essential metal ions or interacts with bacterial gyrase (similar to fluoroquinolones).

Natural Product Analogues: Mukonine

Mukonine (methyl 9H-carbazole-1-carboxylate) is a natural alkaloid that validates the scaffold.

-

Profile: It exhibits weak-to-moderate cytotoxicity against HepG2 and HeLa cell lines and significant anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines.

-

Utility: It serves as an excellent starting material or "lead" structure for semi-synthetic optimization.

Synthetic Access: The Suzuki-Cadogan Route

Accessing the 1-substituted carbazole is synthetically more demanding than the 3-isomer. The most robust, self-validating protocol involves a Suzuki-Miyaura coupling followed by a Cadogan reductive cyclization .

Synthesis Workflow Diagram

Figure 2: Synthetic route to 9H-carbazole-1-carboxylic acid via Suzuki-Cadogan methodology.

Experimental Protocols

Protocol: Synthesis of 9H-Carbazole-1-carboxylic acid

Based on the methodology by Kanchani et al. (Source 1.15)

Objective: To synthesize the core scaffold from commercially available precursors.

-

Suzuki Coupling (Biaryl Formation):

-

Reagents: Methyl 3-bromo-2-nitrobenzoate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.5 eq).

-

Procedure: Dissolve reactants in Toluene:Water (4:1). Degas with N₂ for 15 min. Reflux at 100°C for 12 hours.

-

Workup: Cool, extract with ethyl acetate, wash with brine, dry over Na₂SO₄. Purify via column chromatography (Hexane:EtOAc).

-

Checkpoint: Verify intermediate via ¹H NMR (Look for biaryl protons).

-

-

Cadogan Cyclization (Ring Closure):

-

Reagents: 2-Nitrobiphenyl-3-carboxylate intermediate, Triethyl phosphite (P(OEt)₃) as solvent/reagent.

-

Procedure: Dissolve intermediate in excess P(OEt)₃. Heat to 160°C (reflux) for 6–8 hours. Caution: This reaction is exothermic and generates phosphates.

-

Workup: Distill off excess phosphite under reduced pressure. Recrystallize residue from methanol.

-

Hydrolysis: Treat the resulting ester with NaOH in EtOH/H₂O reflux for 2h to yield the free acid.

-

Protocol: In Vitro JAK2 Kinase Inhibition Assay

Objective: To quantify the potency (IC₅₀) of 1-carboxamide derivatives against JAK2.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

-

Enzyme Prep: Recombinant human JAK2 kinase domain (commercial source).

-

Substrate: Biotinylated peptide substrate (e.g., poly-Glu-Tyr).

-

Reaction:

-

Mix Enzyme (2 nM final) with Test Compound (serial dilutions in DMSO).

-

Incubate 15 min at RT.

-

Initiate reaction by adding ATP (at Km, approx. 10 µM) and Substrate.

-

Incubate 60 min at RT.

-

-

Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo reagents.

-

Analysis: Fit data to a sigmoidal dose-response curve to determine IC₅₀.

-

Validation: Staurosporine or Ruxolitinib should be used as a positive control.

-

Data Summary: Biological Activity Classes

| Activity Class | Derivative Type | Key Target/Mechanism | Potency Range | Reference |

| Anticancer | 1-Carboxamides | JAK2 Kinase (ATP-competitive) | IC₅₀: <10 nM (Selectivity >45x) | [1] |

| Anticancer | 1-Acid Esters (Mukonine) | Cytokine modulation / Cytotoxicity | IC₅₀: 20–50 µM (HeLa, HepG2) | [2] |

| Antimicrobial | 1-Hydrazides | Membrane disruption / Gyrase | MIC: 0.5–2.0 µg/mL (S. aureus) | [3] |

| Neuroprotective | N9-Substituted | Antioxidant (GSH-independent) | Effective at 3–30 µM | [4] |

References

-

Zimmermann, K., et al. (2015). "9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 25(13), 2749-2754.

-

Chakraborty, D.P., et al. (1978). "Structure and synthesis of mukonine, a new carbazole alkaloid from Murraya koenigii."[2] Phytochemistry, 17(4), 834-835.

-

Zhang, F., et al. (2021). "Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 505-516.

-

Gu, W., et al. (2022). "Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review." Molecules, 27(21), 7404.

-

Kanchani, J., & Subha, M.C.S. (2021).[3] "Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization." Der Pharma Chemica, 13(2), 1-6.

Sources

The Carbazole Scaffold: From Coal Tar to Targeted Therapeutics

Executive Summary & Historical Context[1][2]

The carbazole nucleus is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the parent molecule, 9H-carbazole, was first isolated from coal tar by Graebe and Glaser in 1872, its transformation into therapeutically viable carboxylic acid derivatives represents a century-long evolution of synthetic precision.

This guide analyzes the trajectory of carbazole carboxylic acids from industrial byproducts to high-value pharmaceuticals.[1] We focus on two distinct subclasses that define this field:

-

Fully Aromatic Carbazoles: Exemplified by Carprofen , a COX-inhibiting NSAID.[1]

-

Tetrahydrocarbazoles: Exemplified by Ramatroban , a dual antagonist for Thromboxane A2 and PGD2 receptors.[1][2]

Chemical Evolution: The Synthetic Foundation

The synthesis of carbazole carboxylic acids predominantly relies on the Fischer Indole Synthesis , a robust method allowing for the construction of the tricyclic core from phenylhydrazine and cyclohexanone derivatives.

The Divergent Synthetic Pathway

To understand the pharmacology, one must understand the chemistry.[1] The core difference between the two major drug classes lies in the aromatization step.[1]

-

Path A (Tetrahydrocarbazoles): The reaction stops after the Fischer cyclization.[1] The "C-ring" remains saturated (cyclohexane-like), providing specific stereochemical opportunities (e.g., Ramatroban).[1]

-

Path B (Aromatic Carbazoles): The tetrahydro-intermediate undergoes dehydrogenation (oxidation) to form the fully conjugated, planar carbazole system (e.g., Carprofen).

Visualization: The Synthetic Workflow[3]

Caption: Divergent synthesis of carbazole therapeutics via the Fischer Indole method. Path A yields tetrahydrocarbazoles; Path B yields fully aromatic carbazoles.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 1,2,3,4-tetrahydrocarbazole-2-carboxylic acid (Precursor to Ramatroban analogs). Standard: Adapted from Organic Syntheses (Rogers & Corson) and modern modifications.[1]

Reagents & Setup[3][5][6][7]

-

Reactants: 4-Carboxycyclohexanone (1.0 eq), Phenylhydrazine (1.0 eq).[1]

-

Apparatus: 3-neck round-bottom flask, reflux condenser, mechanical stirrer.[4]

Step-by-Step Methodology

-

Hydrazone Formation: Dissolve 4-carboxycyclohexanone in glacial acetic acid. Add phenylhydrazine dropwise over 30 minutes while maintaining temperature at 60°C. Causality: Slow addition prevents thermal runaway and ensures complete hydrazone formation before cyclization.

-

Fischer Cyclization: Heat the mixture to reflux (118°C) for 2 hours.

-

Isolation: Cool the mixture to room temperature. Pour into crushed ice/water (1:5 ratio) with vigorous stirring. The product will precipitate as a solid.[1]

-

Purification: Filter the crude solid. Wash with cold water to remove residual acetic acid.[1] Recrystallize from methanol/water.[1]

-

Validation:

The NSAID Era: Carprofen and the COX Blockade[11]

Carprofen (Rimadyl) represents the most commercially successful carbazole carboxylic acid.[1] Originally developed by Hoffmann-La Roche for humans (Imadyl), it found its true calling in veterinary medicine.[1]

Mechanism of Action

Carprofen is a propionic acid derivative attached to a carbazole ring.[1] It functions as a cyclooxygenase (COX) inhibitor.[1][8]

-

Selectivity: In dogs, Carprofen exhibits high selectivity for COX-2 over COX-1 (approx.[1] 100-fold). This spares the cytoprotective prostaglandins in the gut generated by COX-1, reducing gastrointestinal toxicity compared to earlier NSAIDs like aspirin.[1]

-

Human Failure: In humans, the drug caused unpredictable photosensitivity and liver toxicity, leading to its withdrawal from the human market. This highlights the species-specific metabolic handling of the carbazole ring.[1]

Comparative Data: Carprofen vs. Classic NSAIDs[3]

| Compound | Scaffold Class | COX-2 Selectivity (Canine) | Primary Indication | Half-Life (Dogs) |

| Carprofen | Carbazole Propionic Acid | High | Osteoarthritis/Post-op Pain | 8 hours |

| Indomethacin | Indole Acetic Acid | Low (Non-selective) | Not recommended (Toxic) | Variable |

| Ketoprofen | Propionic Acid | Moderate | Pain/Inflammation | 2-3 hours |

| Meloxicam | Oxicam | High | Osteoarthritis | 24 hours |

The Modern Era: Ramatroban and Dual Antagonism[10]

Moving beyond simple inflammation, the tetrahydrocarbazole derivative Ramatroban (Baynas) , developed by Bayer, introduced a sophisticated dual-mechanism approach for respiratory diseases.

The Dual Pathway

Ramatroban is unique because it targets two distinct G-protein coupled receptors (GPCRs) involved in the allergic response:[1][7]

-

TP Receptor: Antagonist of Thromboxane A2 (TxA2).[1][7] Prevents bronchoconstriction and platelet aggregation.[1]

-

CRTH2 (DP2) Receptor: Antagonist of Prostaglandin D2 (PGD2).[1][][7] Prevents the migration of Th2 lymphocytes and eosinophils.[1]

Visualization: The Ramatroban Blockade[3]

Caption: Ramatroban acts as a dual antagonist, blocking both the TP receptor (vasoconstriction) and the DP2 receptor (immune cell migration).

Structure-Activity Relationships (SAR)[3]

For researchers designing new derivatives, the following SAR rules have been established based on the Carprofen and Ramatroban lineages:

-

The Nitrogen (N9) Position:

-

Free NH:[1] Often required for hydrogen bonding in the active site (e.g., Carprofen).[1]

-

N-Alkylation:[1] Can improve lipophilicity but often reduces potency unless the receptor has a specific hydrophobic pocket (e.g., Ramatroban uses a propanoic acid side chain at N9 or C3 depending on the isomer).[1]

-

-

The Carboxylic Acid:

-

Halogenation:

-

Substitution at C6 (e.g., Chlorine in Carprofen, Fluorine in Ramatroban's sulfonamide tail) prevents metabolic oxidation and increases half-life.[1]

-

References

-

Graebe, C., & Glaser, C. (1872).[1] Ueber Carbazol.[1][9][10][11][12] Annalen der Chemie und Pharmacie, 163(3), 343-360. [1]

-

Rogers, C. U., & Corson, B. B. (1950).[1][9] 1,2,3,4-Tetrahydrocarbazole.[2][9][3][4][13] Organic Syntheses, 30, 90. [Link to Org.[1][9] Synth.]([Link]1]

-

Rubin, P., et al. (1985).[1] The Pharmacology of Carprofen. The American Journal of Medicine, 88(5), 36-42.

-

Ishizuka, T., et al. (2004).[1] Ramatroban, a CRTH2/DP2 receptor antagonist, inhibits allergic rhinitis in mice.[] European Journal of Pharmacology, 497(3), 349-354.

-

Knölker, H. J., & Reddy, K. R. (2002).[1] Chemistry and Biology of Carbazole Alkaloids. Chemical Reviews, 102(11), 4303-4428. [1]

Sources

- 1. Carprofen - Wikipedia [en.wikipedia.org]

- 2. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 4. jetir.org [jetir.org]

- 5. groups.io [groups.io]

- 7. What is the mechanism of Ramatroban? [synapse.patsnap.com]

- 8. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemcess.com [chemcess.com]

- 11. echemcom.com [echemcom.com]

- 12. ajrconline.org [ajrconline.org]

- 13. researchgate.net [researchgate.net]

9h-Carbazole-1-carboxylic acid melting point and physical constants

An In-Depth Technical Guide to 9H-Carbazole-1-carboxylic Acid: Physical Constants, Melting Point Thermodynamics, and Pharmacological Applications

As a Senior Application Scientist, understanding the intersection of a molecule’s physical chemistry and its biological behavior is paramount. 9H-Carbazole-1-carboxylic acid (CAS: 6311-19-9) is a privileged heterocyclic scaffold in medicinal chemistry and organic electronics. Characterized by a rigid, planar tricyclic core and a strategically positioned carboxylic acid moiety, this compound exhibits unique thermodynamic properties that directly dictate its formulation strategy, synthetic handling, and target binding affinity.

This whitepaper provides an authoritative analysis of the physical constants of 9H-carbazole-1-carboxylic acid, focusing on its melting point thermodynamics, experimental validation protocols, and its mechanistic role in modern drug development.

Physicochemical Profiling and Thermodynamic Constants

The physical constants of a pharmaceutical intermediate are not merely numbers; they are macroscopic manifestations of microscopic molecular interactions. For 9H-carbazole-1-carboxylic acid, the planar dibenzo[b,d]pyrrole structure combined with the hydrogen-bond donating/accepting capacity of the carboxylic acid at the 1-position results in a highly stable crystal lattice.

Table 1: Core Physical Constants of 9H-Carbazole-1-carboxylic acid

| Physical Property | Empirical Value | Mechanistic Causality & Significance |

| Molecular Weight | 211.22 g/mol [1] | Falls well within Lipinski’s Rule of 5, making it an ideal low-molecular-weight building block for oral drug design. |

| Melting Point | 270.5 – 272.8 °C[2] | The exceptionally high melting point is driven by strong intermolecular hydrogen bonding (carboxylic acid dimers) and extensive |

| Boiling Point | 497.2 °C (at 760 mmHg)[3] | Indicates robust thermal stability and low volatility, allowing for high-temperature synthetic refluxing without degradation. |

| Density | 1.422 g/cm³[3] | Reflects the dense, tight packing of the tricyclic aromatic system within the solid-state crystal lattice. |

| XLogP3 | 2.9[1] | Moderate lipophilicity. This partition coefficient favors lipid membrane permeation but severely limits un-ionized aqueous solubility. |

| Flash Point | 254.5 °C[3] | A critical safety parameter for chemical engineers during large-scale manufacturing and solvent removal. |

The Causality Behind the Melting Point

The melting point of 270.5 – 272.8 °C is unusually high for a molecule of this molecular weight[2]. By comparison, the methyl ester derivative (methyl 9H-carbazole-1-carboxylate) melts at a significantly lower 136.7–138.4 °C[2]. This drastic ~135 °C drop upon esterification proves that the primary driver of the free acid's crystal lattice energy is the intermolecular hydrogen bonding network formed by the free -COOH group. In drug formulation, this high lattice energy predicts poor dissolution rates, often necessitating amorphous solid dispersions or lipid-based formulations to achieve bioavailability.

Mechanistic Role in Drug Development

In drug discovery, the 9H-carbazole-1-carboxylic acid scaffold is utilized to enforce conformational rigidity. A prime example is its application in targeting CLC-K chloride channels.

Research has demonstrated that constraining the flexible aromatic rings of flufenamic acid (FFA) into a coplanar conformation via cyclization yields a carbazole structure. Derivatives such as 7-(trifluoromethyl)-9H-carbazole-1-carboxylic acid (GF-166) act as a molecular switch, converting the pure blocking action of FFA into a biphasic activator/blocker behavior at low concentrations[4]. The pharmacophore requires the rigid hydrophobic carbazole rings for deep pocket insertion, while the carboxylic acid group at the 1-position anchors the molecule via electrostatic interactions with the channel's heteroatoms[4].

Logical relationship between physical properties and pharmacokinetic outcomes.

Experimental Methodologies & Self-Validating Protocols

To utilize 9H-carbazole-1-carboxylic acid in active pharmaceutical ingredient (API) synthesis, its physical constants must be rigorously validated. Impurities, even at the 1% level, will significantly depress the melting point and alter the LogP profile. Below are self-validating protocols for obtaining and verifying the pure compound.

Protocol A: Synthesis and Purification for Thermal Analysis

To ensure the melting point is not depressed by unreacted starting materials, the compound is typically synthesized via the hydrolysis of its ester, following a Cadogan reductive cyclization[2].

-

Ester Hydrolysis: Dissolve 1.5 g of 9H-carbazole-1-carboxylic acid methyl ester in a solvent mixture of water (25 mL) and ethanol (5 mL).

-

Base Addition: Add 0.75 g of Potassium Hydroxide (KOH) to the mixture at 25 °C.

-

Reflux: Heat the reaction mixture to reflux for exactly 5 hours. Causality: The high boiling point of the carbazole core ensures stability, while the heat drives the base-catalyzed saponification of the sterically hindered 1-position ester.

-

Filtration & Concentration: Filter the mixture through a Celite pad to remove insoluble particulates, then concentrate in vacuo.

-

Chromatographic Purification: Purify the crude residue using silica gel column chromatography with an ethyl acetate/hexane (1:1) eluent system.

-

Validation: The resulting white solid should yield a mass of ~1.33 g (95% yield)[2]. Proceed to Protocol B to confirm purity via melting point.

Workflow for the synthesis, purification, and thermal validation of the compound.

Protocol B: Thermodynamic Melting Point Determination (DSC & Capillary)

While traditional capillary methods provide a visual melting range, Differential Scanning Calorimetry (DSC) is mandatory for drug development to quantify the enthalpy of fusion (

-

Instrument Calibration: Calibrate the DSC instrument using Indium (mp 156.6 °C) and Zinc (mp 419.5 °C) standards to bracket the expected ~271 °C melting point.

-

Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the purified 9H-carbazole-1-carboxylic acid into a standard aluminum hermetic pan. Crimp the lid to ensure thermal contact.

-

Purge Gas: Utilize dry Nitrogen (

) at a flow rate of 50 mL/min to prevent oxidative degradation at high temperatures. -

Heating Ramp: Equilibrate the sample at 50 °C, then apply a linear heating rate of 10 °C/min up to 300 °C. Causality: A 10 °C/min ramp provides the optimal balance between thermal resolution and minimizing kinetic degradation before the melt.

-

Data Analysis: Record the extrapolated onset temperature (

). A pure sample will exhibit a sharp endothermic peak with an onset between 270.5 °C and 272.8 °C[2]. A broadened peak or an onset below 268 °C indicates residual solvent or incomplete ester hydrolysis.

References

-

LookChem. "9H-carbazole-1-carboxylic acid - Basic Information, Chemical Properties, and Usage." LookChem Database. Available at:[Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 238924, 9h-Carbazole-1-carboxylic acid." PubChem. Available at:[Link]

-

Liantonio, A., et al. "Molecular switch for CLC-K Cl− channel block/activation: Optimal pharmacophoric requirements towards high-affinity ligands." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

-

Bhatthula, B. K. G., et al. "Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization." Der Pharma Chemica, 2021. Available at:[Link]

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 9H-Carbazole-1-carboxylic Acid via Suzuki Coupling and Cadogan Cyclization

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, in-depth guide to the synthesis of 9H-carbazole-1-carboxylic acid, a pivotal scaffold in medicinal chemistry and materials science. Carbazoles are a significant class of nitrogen-containing heterocyclic compounds, and their derivatives exhibit a wide range of biological activities, including antitumor and anti-inflammatory properties.[1][2] Specifically, the 9H-carbazole-1-carboxamide core has been identified as a potent and selective inhibitor of Janus kinase 2 (JAK2), highlighting its relevance in drug development.[3]

The synthetic approach detailed herein leverages a powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct a key biphenyl intermediate, followed by a Cadogan reductive cyclization and subsequent hydrolysis to yield the target molecule.[4][5] This multi-step strategy offers a robust and well-documented pathway for obtaining the desired product with high regioselectivity.

Strategic Overview of the Synthesis

The synthesis is strategically designed in three main stages. This approach circumvents the challenges associated with directly coupling a pre-formed carbazole core with a carboxyl-bearing boronic acid, where functional group compatibility can be an issue.

-

Step 1: Suzuki-Miyaura Coupling: Formation of a 2'-Nitro-biphenyl intermediate by coupling an aryl boronic acid methyl ester with 2-bromonitrobenzene. This carbon-carbon bond formation is the cornerstone of the strategy.[4][5]

-

Step 2: Cadogan Reductive Cyclization: The nitro-biphenyl intermediate undergoes an intramolecular cyclization using a phosphine reagent to form the carbazole ring system, yielding 9H-Carbazole-1-carboxylic acid methyl ester.[4][5]

-

Step 3: Saponification (Hydrolysis): The methyl ester of the carbazole is hydrolyzed under basic conditions to afford the final product, 9H-Carbazole-1-carboxylic acid.[4][5]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organic halide.[6][7] The catalytic cycle is generally understood to proceed through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 2-bromonitrobenzene), forming a Pd(II) complex.[6][8]

-

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center. This step requires activation by a base, which forms a boronate complex, enhancing the nucleophilicity of the organic group and facilitating its transfer.[8][9]

-

Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures.[4][5] Standard laboratory safety precautions, including the use of personal protective equipment and a fume hood, should be followed at all times.

Protocol 1: Synthesis of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester (Suzuki Coupling)

Materials and Reagents:

-

3-(Methoxycarbonyl)phenylboronic acid

-

2-Bromonitrobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

To a round-bottom flask, add 3-(Methoxycarbonyl)phenylboronic acid (1.0 eq), 2-bromonitrobenzene (1.1 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq).

-

Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biphenyl intermediate.

Protocol 2: Synthesis of 9H-Carbazole-1-carboxylic acid methyl ester (Cadogan Cyclization)

Materials and Reagents:

-

2'-Nitro-biphenyl-3-carboxylic acid methyl ester

-

Triphenylphosphine (P(Ph)₃)

-

o-Dichlorobenzene (ODCB)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the 2'-Nitro-biphenyl-3-carboxylic acid methyl ester (1.0 eq) in o-dichlorobenzene.

-

Add triphenylphosphine (2.0 - 3.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 180 °C) under an inert atmosphere (nitrogen or argon) for 4-6 hours. The deoxygenation of the nitro group by the phosphine reagent drives the cyclization.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Remove the solvent (o-dichlorobenzene) under high vacuum.

-

Purify the residue directly by column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the desired 9H-Carbazole-1-carboxylic acid methyl ester.

Protocol 3: Synthesis of 9H-Carbazole-1-carboxylic acid (Saponification)

Materials and Reagents:

-

9H-Carbazole-1-carboxylic acid methyl ester

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl, e.g., 1N or 2N)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Dissolve the 9H-Carbazole-1-carboxylic acid methyl ester (1.0 eq) in a mixture of ethanol and water.

-

Add potassium hydroxide (2.0 - 3.0 eq) to the solution.

-

Heat the mixture to reflux for 4-5 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter through celite to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with hydrochloric acid. A precipitate will form.

-

Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final 9H-Carbazole-1-carboxylic acid.

Summary of Reaction Parameters & Characterization

The following table summarizes typical conditions and expected outcomes for the synthesis.

| Step | Reaction | Key Reagents | Catalyst/Reagent | Base | Solvent | Temp (°C) | Typical Yield |

| 1 | Suzuki Coupling | Aryl boronic ester, Aryl halide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85-95 | 80-90%[5] |

| 2 | Cadogan Cyclization | Nitro-biphenyl intermediate | P(Ph)₃ | - | o-Dichlorobenzene | ~180 | 45-55%[5] |

| 3 | Saponification | Carbazole methyl ester | - | KOH | Ethanol/H₂O | Reflux | >90%[4] |

Characterization of 9H-Carbazole-1-carboxylic acid:

-

¹H NMR: Expect characteristic signals for the aromatic protons and the N-H proton (typically a broad singlet > 9.0 ppm), as well as the disappearance of the methyl ester singlet around 4.0 ppm.[4][5]

-

¹³C NMR: The spectrum should show the expected number of aromatic carbon signals and a signal for the carboxylic acid carbonyl carbon (> 165 ppm).[4][5]

-

FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands for the N-H stretch (around 3400), a broad O-H stretch for the carboxylic acid, and a strong C=O stretch (around 1680).[4][5]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of C₁₃H₉NO₂.

-

Melting Point: The measured melting point should be consistent with reported literature values (e.g., 270.5–272.8 °C).[4]

Troubleshooting and Key Considerations

-

Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensuring a properly inert atmosphere through de-gassing and maintaining a nitrogen/argon blanket is critical for high yields.

-

Catalyst Quality: The activity of the palladium catalyst is paramount. Use a fresh, high-quality catalyst. If the reaction is sluggish, catalyst deactivation may be the cause.

-

Base Purity: The base in the Suzuki coupling must be anhydrous and of good quality. In some cases, other bases like cesium carbonate or potassium phosphate may offer advantages depending on the specific substrates.

-

Purification: Column chromatography is essential for removing impurities, particularly organophosphine oxides from the Cadogan cyclization and residual catalyst from the Suzuki coupling. Ensure the use of appropriate solvent systems for effective separation.

-

Hydrolysis: Ensure complete hydrolysis of the ester in the final step. Incomplete reaction will result in a product contaminated with the starting material, which can be difficult to separate. Monitoring by TLC is crucial.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction. Retrieved from [Link]

-

Deng, G., & Daugulis, O. (2008). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. The Journal of Organic Chemistry, 73(18), 7377–7380. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(3). Retrieved from [Link]

-

Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with.... Retrieved from [Link]

-

RSC Publishing. (n.d.). Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

-

Wang, F., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Scientific Reports, 14(1). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of New Carbazole Derivative for Photorefractive Materials. Retrieved from [Link]

-

ACS Publications. (2014). Efficient Carbazole Synthesis via Pd/Cu-Cocatalyzed Cross-Coupling/Isomerization of 2-Allyl-3-iodoindoles and Terminal Alkynes. Organic Letters. Retrieved from [Link]

-

MDPI. (2023). Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. Molecules, 28(11), 4538. Retrieved from [Link]

-

Chemdad. (n.d.). 1-Bromo-9H-carbazole. Retrieved from [Link]

-

ACS Publications. (2008). Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of carbazole moiety from Pd precatalysts. Retrieved from [Link]

-